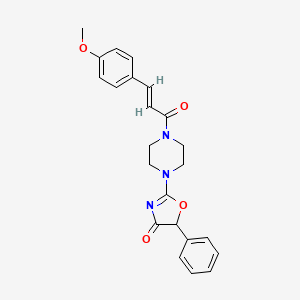![molecular formula C24H28ClN3O4 B1235502 4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester is a phenylpyridine.
Aplicaciones Científicas De Investigación
X-Ray Diffraction Studies
Research has explored the structural properties of compounds related to the chemical , using X-ray diffraction. For instance, the structures of compounds including 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile and its derivatives were studied, which are structurally similar to the chemical of interest (Mazina et al., 2005). These studies contribute to understanding the molecular configuration and potential interactions of such compounds.
Synthesis and Structural Analysis
Other research focused on the synthesis and structural analysis of related compounds. For example, studies on 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provided insights into their molecular structure and bonding using techniques like IR, 1H NMR, and X-ray diffraction (Şahin et al., 2014). This research is crucial for understanding how alterations in the molecular structure can influence the properties of these compounds.
Application in Antibacterial Agents
Several studies have investigated derivatives of similar compounds for their potential as antibacterial agents. Research on pyridone-carboxylic acids, for example, demonstrated promising antibacterial activity in vitro (Hirose et al., 1982). This suggests that compounds within this chemical family, including the one , may have applications in developing new antibacterial drugs.
Antitumor and Antioxidant Activities
There's also significant interest in exploring these compounds for their antitumor and antioxidant properties. For example, a study on cyanoacetamide in heterocyclic chemistry revealed that some synthesized compounds exhibited notable antioxidant activities (Bialy & Gouda, 2011). This indicates potential avenues for research in cancer treatment and prevention using these compounds.
Development of Synthetic Routes for Clinical Studies
Moreover, the development of synthetic routes for related compounds supports preclinical and clinical studies. For instance, the multi-kilogram-scale synthesis of AZD1283, which involves a similar process, was significant for supporting clinical trials (Andersen et al., 2013). This demonstrates the relevance of these compounds in pharmaceutical development.
Propiedades
Fórmula molecular |
C24H28ClN3O4 |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H28ClN3O4/c1-2-32-24(31)27-12-10-16(11-13-27)26-22(29)15-28-21-9-5-7-18(21)19(14-23(28)30)17-6-3-4-8-20(17)25/h3-4,6,8,14,16H,2,5,7,9-13,15H2,1H3,(H,26,29) |
Clave InChI |
STMMMTLOMTZTRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C3=C(CCC3)C(=CC2=O)C4=CC=CC=C4Cl |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C3=C(CCC3)C(=CC2=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



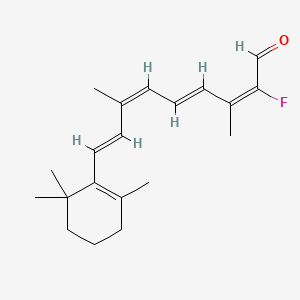
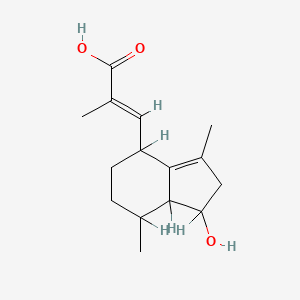

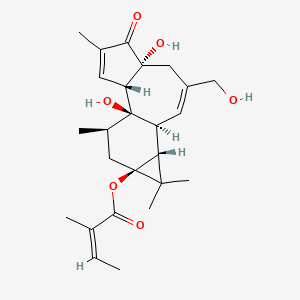
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
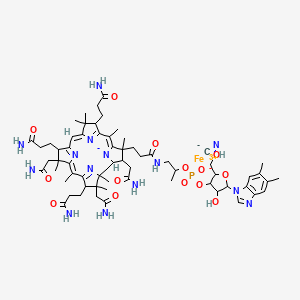
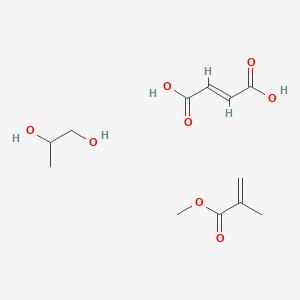
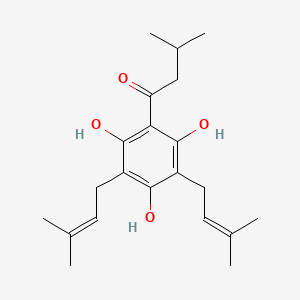

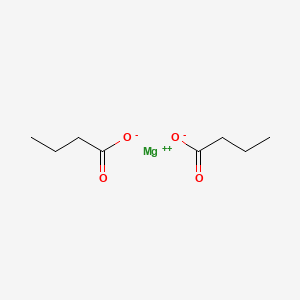

![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)

